Verdinexor - 1392136-43-4

Verdinexor

Catalog Number: EVT-285986
CAS Number: 1392136-43-4
Molecular Formula: C18H12F6N6O
Molecular Weight: 442.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Verdinexor (KPT-335), a member of the Selective Inhibitor of Nuclear Export (SINE) compound class, is a potent, orally bioavailable small molecule that selectively inhibits the nuclear export protein exportin 1 (XPO1/CRM1) [, , , , , , , , , , , , , , , , , , , ]. In scientific research, verdinexor serves as a valuable tool for investigating various biological processes and disease mechanisms, particularly those involving XPO1-mediated nuclear export and its downstream effects. Its selectivity for XPO1 over other exportins makes it a valuable tool for dissecting the specific roles of XPO1 in cellular processes.

Leptomycin B (LMB)

Compound Description: Leptomycin B (LMB) is a natural product isolated from Streptomyces spp. It is a potent and specific inhibitor of CRM1 (Chromosome Region Maintenance 1), also known as exportin 1 (XPO1). LMB covalently binds to a cysteine residue within the cargo-binding groove of CRM1, preventing the formation of the CRM1-cargo complex and subsequent nuclear export. []

Relevance: LMB is structurally unrelated to Verdinexor but shares the same target, CRM1/XPO1. While LMB exhibits potent anti-influenza activity in vitro, its in vivo toxicity limits its therapeutic use. Verdinexor represents a newer generation of CRM1 inhibitors with improved safety profiles compared to LMB. [, ]

Selinexor (KPT-330)

Compound Description: Selinexor is another selective inhibitor of nuclear export (SINE) compound that acts on XPO1/CRM1. It is an orally bioavailable small molecule that has shown promising antitumor activity in preclinical and clinical studies against various cancers, including non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL). []

Relevance: Selinexor belongs to the same class of SINE compounds as Verdinexor and shares a similar mechanism of action by inhibiting XPO1/CRM1. Both compounds demonstrate therapeutic potential in various cancer types. Selinexor's FDA approval for multiple myeloma highlights the clinical validation of targeting XPO1/CRM1 for therapeutic intervention. [, , ]

KPT-185

Compound Description: KPT-185 is a selective inhibitor of nuclear export (SINE) that specifically targets CRM1. It exhibits antiviral activity against New World alphaviruses, such as Venezuelan equine encephalitis virus (VEEV). KPT-185 affects viral assembly by enhancing capsid localization to the nucleus, leading to a decrease in viral titers. []

Relevance: KPT-185 belongs to the same class of SINE compounds as Verdinexor and shares the CRM1 inhibitory activity. Both compounds affect viral replication by altering the localization of viral proteins. The structural similarities and shared mechanisms of action between KPT-185 and Verdinexor suggest potential applications for both compounds in treating viral infections. []

KPT-350

Compound Description: KPT-350 is another SINE compound that targets CRM1, similar to Verdinexor. This compound displays antiviral effects against New World alphaviruses, particularly VEEV. Studies demonstrate that KPT-350 disrupts viral assembly by enhancing the nuclear localization of capsid proteins, leading to reduced viral titers. []

Relevance: KPT-350 is closely related to Verdinexor in terms of its SINE classification and CRM1 inhibitory activity. Both compounds can impact viral replication by disrupting the localization of crucial viral proteins. The structural similarities and shared mechanisms between KPT-350 and Verdinexor highlight their potential therapeutic value in managing viral infections. []

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor used to treat certain types of cancer, including multiple myeloma. It works by blocking the action of proteasomes, which are cellular complexes responsible for degrading proteins. This leads to an accumulation of abnormal proteins within the cell and ultimately triggers cell death. []

Doxorubicin

Compound Description: Doxorubicin is a chemotherapy medication used to treat various cancers, including leukemia, lymphoma, and breast cancer. It functions by intercalating into DNA and inhibiting topoisomerase II, thereby interfering with DNA replication and repair, leading to cell death. []

Overview

Verdinexor, also known as KPT-335, is a novel orally bioavailable compound that functions as a selective inhibitor of nuclear export, specifically targeting Exportin 1 (XPO1). This compound has garnered attention for its potential therapeutic applications in various diseases, particularly cancers and viral infections. Verdinexor operates by disrupting the nuclear export of proteins that contain nuclear export signals, which are crucial for cellular processes such as growth and proliferation.

Source and Classification

Verdinexor is classified as a selective inhibitor of nuclear export (SINE) compound. It was developed through a collaboration between Karyopharm Therapeutics and Piramal Pharma Solutions, who synthesized the compound under contract. The drug has been evaluated in clinical settings for its efficacy against various malignancies, including lymphomas and osteosarcomas in canine models, demonstrating its potential as an anticancer agent.

Synthesis Analysis

The synthesis of Verdinexor involves several steps that utilize molecular modeling to screen a virtual library of compounds for activity against the nuclear export signal groove of XPO1. The compound forms a slowly reversible covalent bond with cysteine-528 of XPO1, which distinguishes it from other inhibitors like leptomycin B that are toxic in vivo. The synthesis process includes:

  • Chemical Reaction Conditions: Verdinexor is synthesized using standard organic chemistry techniques, including purification steps to ensure high purity.
  • Characterization Techniques: The compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

The molecular structure of Verdinexor can be described as follows:

  • Chemical Formula: C₁₈H₁₈ClN₃O₃S
  • Molecular Weight: Approximately 373.87 g/mol
  • Structural Features: Verdinexor contains a thiazole ring, which is integral to its binding affinity to XPO1. The specific arrangement of functional groups within the molecule contributes to its selectivity and potency.

Data Representation

PropertyValue
Chemical FormulaC₁₈H₁₈ClN₃O₃S
Molecular Weight373.87 g/mol
Structure TypeSelective inhibitor of nuclear export
Chemical Reactions Analysis

The primary chemical reactions involving Verdinexor relate to its interaction with XPO1:

  • Binding Reaction: Verdinexor binds to the nuclear export signal groove of XPO1, inhibiting the transport of proteins that are crucial for cancer cell survival.
  • Reversible Covalent Bonding: The formation of a covalent bond with cysteine-528 leads to prolonged inhibition of XPO1 activity.
Mechanism of Action

Verdinexor's mechanism of action centers around its ability to inhibit the nuclear export function mediated by XPO1. This inhibition results in the accumulation of tumor suppressor proteins and pro-apoptotic factors within the nucleus, leading to:

  • Cell Cycle Arrest: By preventing the export of key regulatory proteins involved in cell cycle progression, Verdinexor induces cell cycle arrest.
  • Apoptosis Induction: The accumulation of pro-apoptotic factors promotes programmed cell death in cancer cells.

Data on Efficacy

Studies have shown that Verdinexor effectively inhibits the proliferation of various cancer cell lines at low nanomolar concentrations (IC50 ranging from 21 to 74 nM) while exhibiting minimal cytotoxicity towards normal cells at higher concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form, typically presented as a powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits stability across a range of pH levels relevant for biological systems.
Applications

Verdinexor has several promising applications in scientific research and clinical settings:

  • Cancer Therapy: It has been tested in clinical trials for treating lymphomas and other malignancies due to its ability to inhibit tumor growth by targeting XPO1.
  • Viral Infections: Preclinical studies indicate that Verdinexor can inhibit the replication of various strains of influenza viruses by blocking the export of viral ribonucleoproteins.
  • Veterinary Medicine: Clinical trials have demonstrated efficacy in treating canine lymphomas and osteosarcomas, showcasing its potential beyond human medicine.

Properties

CAS Number

1392136-43-4

Product Name

Verdinexor

IUPAC Name

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide

Molecular Formula

C18H12F6N6O

Molecular Weight

442.3 g/mol

InChI

InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)/b6-4-

InChI Key

OPAKEJZFFCECPN-XQRVVYSFSA-N

SMILES

C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

KPT-335; KPT 335; KPT335; Verdinexor

Canonical SMILES

C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C1=CC=NC(=C1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.